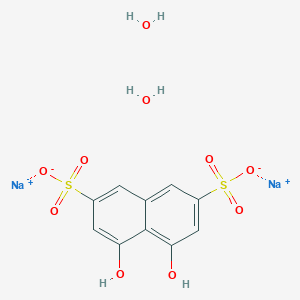![molecular formula C29H33N3O4 B12364745 [9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone](/img/structure/B12364745.png)
[9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[55]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone is a complex organic compound with a unique structure that includes a spirocyclic framework, diazaspiro moiety, and a methoxyphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone typically involves multiple steps. The process begins with the preparation of the spirocyclic core, followed by the introduction of the diazaspiro moiety and the methoxyphenoxy group. The final step involves the oxidation of the pyridin-1-ium moiety.
Spirocyclic Core Formation: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic framework.
Introduction of Diazaspiro Moiety: The diazaspiro moiety is introduced through a nucleophilic substitution reaction, where a diazamine reacts with the spirocyclic core.
Attachment of Methoxyphenoxy Group: This step involves the reaction of the spirocyclic intermediate with a methoxyphenol derivative under basic conditions.
Oxidation of Pyridin-1-ium Moiety: The final step involves the oxidation of the pyridin-1-ium moiety using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyridin-1-ium moiety, converting it back to the corresponding pyridine derivative.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products
Oxidation Products: Quinone derivatives
Reduction Products: Pyridine derivatives
Substitution Products: Functionalized diazaspiro compounds
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique structural properties make it suitable for applications in materials science, such as the design of new polymers and nanomaterials.
作用机制
The mechanism of action of [9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular membranes, affecting membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
[9-[[2-(2-Hydroxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.
[9-[[2-(2-Chlorophenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of [9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[55]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone lies in its specific combination of functional groups and structural features The presence of the methoxyphenoxy group, diazaspiro moiety, and oxidized pyridin-1-ium makes it distinct from other similar compounds
属性
分子式 |
C29H33N3O4 |
|---|---|
分子量 |
487.6 g/mol |
IUPAC 名称 |
[9-[[2-(2-methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone |
InChI |
InChI=1S/C29H33N3O4/c1-35-26-11-4-5-12-27(26)36-25-10-3-2-8-23(25)22-30-18-13-29(14-19-30)15-20-31(21-16-29)28(33)24-9-6-7-17-32(24)34/h2-12,17H,13-16,18-22H2,1H3 |
InChI 键 |
BEWXCKHNNXXEFC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2CN3CCC4(CC3)CCN(CC4)C(=O)C5=CC=CC=[N+]5[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


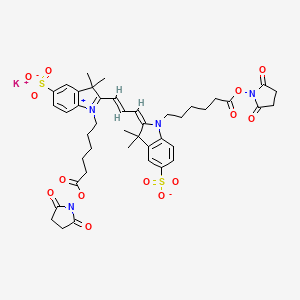
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
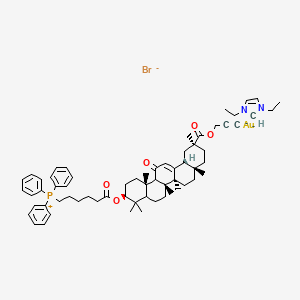
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate](/img/structure/B12364679.png)
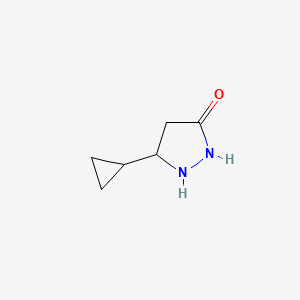
![3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione](/img/structure/B12364686.png)
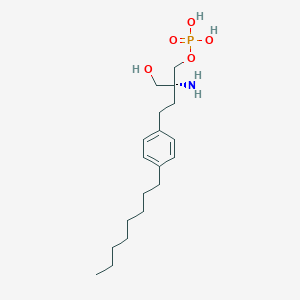
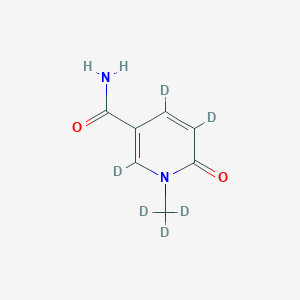
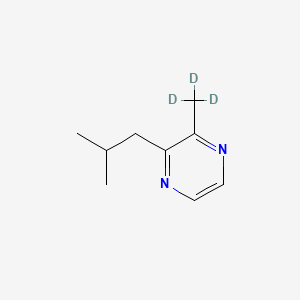
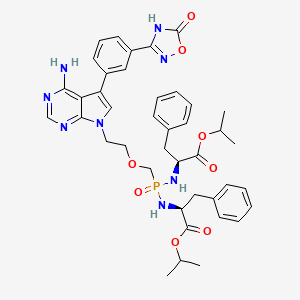
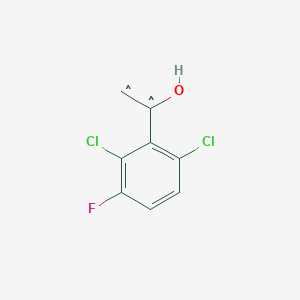
![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[[[4-[4-[(9S)-4,5,13-trimethyl-9-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-7-yl]phenyl]benzoyl]amino]methyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12364709.png)
![4-{6-iodo-2-[(E)-2-(3-methylphenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B12364713.png)
